molecular formula C6H16O3Si B7801341 Hydridotriethoxysilane

Hydridotriethoxysilane

Cat. No. B7801341
M. Wt: 164.27 g/mol
InChI Key: QQQSFSZALRVCSZ-UHFFFAOYSA-N
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Patent
US06420585B1

Procedure details

The procedure in Example 1 was used with the following modifications: the metal hydride was sodium hydride [95% purity; 1.0 grams (g); 39.6 millimole (mmol)]; tetraethoxysilane (0.5 ml/h; 2.4 mmol/h); the carrier gas was argon (1 ml/min). Reaction was carried out at a fixed temperature of 250° C. Results of percent triethoxysilane produced (HSi(OEt)3) can be seen in Table 6.
[Compound]
Name
metal hydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([O:5][Si:6](OCC)([O:10][CH2:11][CH3:12])[O:7][CH2:8][CH3:9])[CH3:4]>>[CH2:3]([O:5][SiH:6]([O:10][CH2:11][CH3:12])[O:7][CH2:8][CH3:9])[CH3:4] |f:0.1|

Inputs

Step One
Name
metal hydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O[Si](OCC)(OCC)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
was carried out at a fixed temperature of 250° C

Outcomes

Product
Name
Type
product
Smiles
C(C)O[SiH](OCC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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